molecular formula C10H12BrNO2S B1290816 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide CAS No. 1016860-62-0

2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide

Cat. No. B1290816
M. Wt: 290.18 g/mol
InChI Key: ZVJDZMGIZMQYIC-UHFFFAOYSA-N
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Description

The compound "2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide" is a chemical that appears to be related to various sulfur-nitrogen heterocycles and their derivatives. These types of compounds are of interest due to their potential applications in pharmaceuticals and materials science. The papers provided discuss reactions and mechanisms involving similar sulfur-nitrogen heterocycles, which can provide insights into the behavior of the compound .

Synthesis Analysis

The synthesis of sulfur-nitrogen heterocycles can involve various starting materials and reagents. For instance, the reaction between methylthiolate and 4-bromo-3-methylamino-isothiazole 1,1-dioxide, as investigated in one study, suggests a nucleophilic addition-elimination reaction mechanism with a 1,5-sigmatropic hydrogen shift . This type of reaction could potentially be applied to synthesize the compound of interest, given the structural similarities.

Molecular Structure Analysis

The molecular structure of sulfur-nitrogen heterocycles can be complex, with the potential for various rearrangements and transformations. For example, the study on the cycloaddition-elimination reaction of thiatriazoline with isothiocyanate shows multiple rearrangements, leading to the formation of different ring structures . This indicates that the molecular structure of "2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide" could also exhibit such complexity and reactivity.

Chemical Reactions Analysis

Chemical reactions involving sulfur-nitrogen heterocycles can lead to diverse products. The reaction of methyl(bismethylthio)sulphonium salts with acylaminopropynes results in the formation of methylenedihydro-oxazoles, showcasing the reactivity of these compounds with halogens and their ability to undergo cyclization . Similarly, the reaction of 4-aryl-1,2,4-triazolidine-3,5-dithiones with electrophilic reagents in an alkaline medium leads to the formation of bis(sulfides) . These reactions provide a basis for understanding the types of chemical transformations that "2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide" might undergo.

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of "2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide," they do provide information on related compounds. The reactivity with electrophilic reagents, the ability to undergo ring transformations, and the involvement in nucleophilic addition-elimination reactions suggest that the compound may have similar properties, such as sensitivity to reaction conditions and potential for forming various derivatives .

Scientific Research Applications

Anti-Inflammatory and Antiarthritic Applications

One significant application area for compounds similar to 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide is in the development of novel antiarthritic agents. Research has shown that derivatives of 1,2-isothiazolidine-1,1-dioxide (gamma-sultam), which share a structural resemblance, possess potent inhibitory effects on cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), as well as on the production of interleukin-1 (IL-1) in vitro. These compounds have demonstrated efficacy in various animal arthritic models without inducing ulcerogenic activities. A particular compound from this class, S-2474, has been highlighted as a promising antiarthritic drug candidate undergoing clinical trials (Inagaki et al., 2000; Inagaki, 2003).

Organic Synthesis and Chemical Reactions

The versatility of isothiazolidine 1,1-dioxides in organic synthesis has been explored through various studies. For instance, a computational investigation on the nucleophilic reaction between methylthiolate and 4-bromo-3-methylamino-isothiazole 1,1-dioxide provided insights into the reaction mechanisms, proposing an unusual nucleophilic addition-elimination mechanism (Contini et al., 2005). Additionally, the synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions using derivatives of isothiazolidine dioxides further showcases the chemical utility of these compounds in creating novel cyclic structures with potential bioactivity (Greig et al., 2001).

Antidepressant Activity

Another notable application area is the synthesis and evaluation of derivatives for their antidepressant activity. Compounds related to 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide, such as 3-substituted thietane-1,1-dioxides, have been synthesized and tested for antidepressant properties. One specific compound demonstrated significant antidepressant effects in animal models, comparable to the reference drug imipramine, with satisfactory pharmacokinetic properties and low toxicity risks (Klen et al., 2016; Klen et al., 2017).

Safety And Hazards

The compound is classified as having acute toxicity (oral, Category 4), according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

2-(4-bromo-3-methylphenyl)-1,2-thiazolidine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2S/c1-8-7-9(3-4-10(8)11)12-5-2-6-15(12,13)14/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJDZMGIZMQYIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCCS2(=O)=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640822
Record name 2-(4-Bromo-3-methylphenyl)-1lambda~6~,2-thiazolidine-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide

CAS RN

1016860-62-0
Record name 2-(4-Bromo-3-methylphenyl)-1lambda~6~,2-thiazolidine-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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